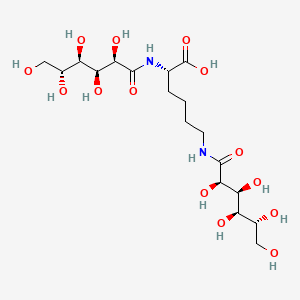

N2,N6-Di-D-gluconoyl-L-lysine

Beschreibung

Eigenschaften

CAS-Nummer |

94071-02-0 |

|---|---|

Molekularformel |

C18H34N2O14 |

Molekulargewicht |

502.5 g/mol |

IUPAC-Name |

(2S)-2,6-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C18H34N2O14/c21-5-8(23)10(25)12(27)14(29)16(31)19-4-2-1-3-7(18(33)34)20-17(32)15(30)13(28)11(26)9(24)6-22/h7-15,21-30H,1-6H2,(H,19,31)(H,20,32)(H,33,34)/t7-,8+,9+,10+,11+,12-,13-,14+,15+/m0/s1 |

InChI-Schlüssel |

KIKVLMJAIJTXBU-RUGJADPBSA-N |

Isomerische SMILES |

C(CCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Kanonische SMILES |

C(CCNC(=O)C(C(C(C(CO)O)O)O)O)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |

Herkunft des Produkts |

United States |

The Macromolecular Architect's Guide to N2,N6-Di-D-gluconoyl-L-lysine: Physicochemical Profiling and Synthetic Workflows

Executive Summary

In the landscape of advanced biomaterials and targeted drug delivery, N2,N6-Di-D-gluconoyl-L-lysine (CAS: 94071-02-0) emerges as a highly functionalized, biocompatible building block. By conjugating a central L-lysine backbone with two polyhydroxylated D-gluconoyl moieties, this molecule bridges the gap between amino acid chemistry and carbohydrate functionalization. This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its critical role in supramolecular assembly and macrophage-targeted therapeutics [1].

Molecular Architecture & Chemical Identity

The structural topology of N2,N6-Di-D-gluconoyl-L-lysine is characterized by a high density of hydrogen-bonding sites. The dual acylation at the α (N2) and ϵ (N6) amino groups of lysine eliminates the basicity of the native amine groups, replacing them with stable, neutral amide linkages.

Table 1: Core Physicochemical Properties

| Property | Value |

| IUPAC Name | (2S)-2,6-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexanoic acid |

| CAS Registry Number | 94071-02-0 |

| Molecular Formula | C₁₈H₃₄N₂O₁₄ |

| Molecular Weight | 502.47 g/mol |

| Hydrogen Bond Donors | 13 (10 Hydroxyl, 2 Amide, 1 Carboxyl) |

| Hydrogen Bond Acceptors | 14 (Oxygen atoms) |

| Topological Polar Surface Area | ~295 Ų |

| Physical State | Hygroscopic white to off-white powder |

| Solubility Profile | Highly soluble in H₂O; Insoluble in non-polar organics |

Thermodynamics and Hydrophilicity

The defining physicochemical trait of N2,N6-Di-D-gluconoyl-L-lysine is its extreme hydrophilicity, driven by the 10 hydroxyl groups flanking the aliphatic lysine core.

Mechanistic Causality: In aqueous media, these hydroxyl groups act as both hydrogen bond donors and acceptors, organizing a massive, rigid hydration shell around the molecule. This thermodynamic preference for water interaction prevents non-specific protein adsorption (stealth effect) while allowing the free C-terminal carboxylate to be further conjugated to hydrophobic lipid tails. When conjugated to such tails, the gluconoyl headgroups prevent macroscopic phase separation, forcing the molecules to self-assemble into highly ordered supramolecular hydrogels or micellar architectures [2].

Figure 1: Extensive hydrogen bonding network forming the hydration shell around the molecule.

Experimental Workflows: Synthesis & Validation

The synthesis of N2,N6-Di-D-gluconoyl-L-lysine relies on the nucleophilic ring-opening aminolysis of D-glucono-1,5-lactone. This method is deliberately chosen over standard carboxylic acid coupling (e.g., EDC/NHS) because the lactone is thermodynamically pre-activated, ensuring high atom economy and eliminating the need for toxic coupling reagents that complicate purification [3].

Step-by-Step Synthesis Protocol

-

Substrate Preparation: Dissolve 10 mmol of L-lysine monohydrochloride in 50 mL of a 1:1 (v/v) methanol/water mixture. Causality: The mixed solvent system ensures the solubility of both the highly polar lysine and the slightly less polar lactone precursor prior to the reaction.

-

pH Modulation: Adjust the solution to pH 8.5 using 1 M NaOH. Causality: The pKa of the α -amino group is ~8.95 and the ϵ -amino group is ~10.5. At pH 8.5, a sufficient fraction of both amines is deprotonated to act as potent nucleophiles, while avoiding the rapid, unproductive hydrolysis of the lactone that occurs at pH > 9.0.

-

Electrophilic Addition: Add 22 mmol (2.2 eq) of D-glucono-1,5-lactone portion-wise over 30 minutes. Causality: The 10% stoichiometric excess ensures complete di-acylation, preventing the formation of mono-gluconoyl-lysine intermediates.

-

Reaction Maturation: Stir the mixture at 25°C for 24 hours. Maintain pH at 8.0–8.5 by dropwise addition of NaOH as the aminolysis consumes the basic amine species.

-

Purification via Ion Exchange: Pass the crude mixture through a strongly acidic cation exchange resin (e.g., Dowex 50W). Causality: Unreacted L-lysine and mono-substituted byproducts retain a positive charge and bind to the resin. The fully neutral/anionic di-substituted target molecule elutes in the flow-through.

-

Lyophilization: Freeze-dry the aqueous eluate to yield the target molecule as a highly hygroscopic white powder.

Figure 2: Synthetic workflow for N2,N6-Di-D-gluconoyl-L-lysine via ring-opening aminolysis.

Self-Validating Characterization

To ensure systemic trust in the synthesized batch, the following self-validating analytical checks must be performed:

-

FTIR Spectroscopy: The synthesis is confirmed successful by the complete disappearance of the primary amine N-H stretching band at ~3300 cm⁻¹ (often masked by the broad O-H stretch) and the emergence of a strong Amide I band (C=O stretch) at 1645 cm⁻¹ and Amide II band (N-H bend) at 1540 cm⁻¹ .

-

¹H-NMR (D₂O, 400 MHz): The α -CH proton of lysine must shift downfield from ~3.7 ppm to ~4.2 ppm, and the ϵ -CH₂ protons must shift from ~3.0 ppm to ~3.2 ppm, validating amide bond formation at both nitrogen centers. The integration ratio of the gluconoyl protons (10H) to the lysine backbone protons (8H) must equal exactly 1.25 [3].

Applications in Targeted Drug Delivery

Beyond its use as a structural surfactant, N2,N6-Di-D-gluconoyl-L-lysine is a potent ligand for targeted pulmonary and systemic drug delivery.

Alveolar macrophages and specific dendritic cells express high densities of carbohydrate-recognition domains (lectin receptors). When therapeutic payloads (such as oligonucleotides or antimicrobial peptides) are conjugated to a gluconoyl-lysine carrier, the polyhydroxylated gluconoyl arms act as mimetic ligands for these receptors. This specific binding triggers receptor-mediated endocytosis, drastically increasing the intracellular concentration of the drug compared to non-targeted passive diffusion [1].

Figure 3: Macrophage targeting pathway utilizing gluconoyl-mediated receptor recognition.

References

-

Carrier-based strategies for targeting protein and peptide drugs to the lungs. PubMed Central (PMC) - National Institutes of Health. Available at:[Link]

-

One-Shot Synthesis of Peptide Amphiphiles with Applications in Directed Graphenic Assembly. Biomacromolecules, ACS Publications. Available at:[Link]

-

Synthesis of Sugar-Based Polypeptides. ResearchGate. Available at:[Link]

N2,N6-Di-D-gluconoyl-L-lysine: Unveiling a Novel Post-Translational Modification in Recombinant Expression Systems

Executive Summary

The fidelity of recombinant protein expression is a cornerstone of modern biopharmaceutical development. While enzymatic post-translational modifications (PTMs) like glycosylation and phosphorylation are well-characterized, non-enzymatic glycations often emerge as cryptic sources of product heterogeneity. Among these, gluconoylation has been identified as a highly reactive, spontaneous modification primarily affecting recombinant proteins expressed in Escherichia coli[1].

N2,N6-Di-D-gluconoyl-L-lysine (CAS: 94071-02-0) represents a specific, dual-modified state where both the α -amino group (N2) and the ε -amino group (N6) of a free or N-terminal L-lysine residue are covalently adducted by D-gluconic acid derivatives[2]. This whitepaper explores the mechanistic origins of this PTM, its analytical signatures, and the engineering workflows required to detect and mitigate its occurrence in biomanufacturing.

Mechanistic Foundations of Gluconoylation

The Pentose Phosphate Pathway Connection

The formation of gluconoylated lysine is inextricably linked to the oxidative branch of the pentose phosphate pathway (PPP). The enzyme glucose-6-phosphate dehydrogenase (G6PD) converts glucose-6-phosphate into 6-phosphoglucono-1,5-lactone (6-PGLac) [3]. In wild-type E. coli strains, 6-PGLac is rapidly hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase (PGL).

However, the widely used E. coli BL21(DE3) strain harbors a naturally occurring deletion in the galM-ybhJ locus, rendering it deficient in PGL[4]. This deficiency causes a massive intracellular accumulation of 6-PGLac.

Electrophilic Attack and Adduct Formation

6-PGLac is a potent electrophile. It undergoes spontaneous, non-enzymatic nucleophilic attack by primary amines within the cellular environment[5]. The primary targets are:

-

The N-terminal α -amino group (especially when preceded by flexible residues like Gly or His-tags)[1].

-

The ε -amino group of Lysine residues [6].

When a lysine residue is located at the N-terminus, or when free intracellular L-lysine is targeted, both the N2 and N6 amines can be attacked, forming a di-phosphogluconoyl intermediate. Subsequently, endogenous host cell phosphatases cleave the phosphate groups, yielding the stable N2,N6-Di-D-gluconoyl-L-lysine [7].

Caption: Biochemical pathway of N2,N6-Di-D-gluconoyl-L-lysine formation via 6-PGLac accumulation.

Analytical Signatures of Gluconoylation

Detecting N2,N6-Di-D-gluconoyl-L-lysine requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy[8]. Because the modification neutralizes the positive charge of the lysine side chain, it fundamentally alters the isoelectric point (pI) and hydrophobicity of the affected protein, often leading to aberrant migration in ion-exchange chromatography and SDS-PAGE.

Mass Spectrometry and NMR Profiling

A single gluconoyl adduct adds exactly 178.047 Da to the target amine[6]. Therefore, the di-gluconoylation of a lysine residue results in a mass shift of +356.094 Da . If the intermediate escapes dephosphorylation, the phosphogluconoyl adduct adds +258.01 Da per site[6].

Table 1: Analytical Signatures of Lysine Gluconoylation

| Modification State | Target Amine | Mass Shift ( Δ Da) | Chemical Formula Addition | NMR Signature ( 13 C / 1 H) |

| Mono-gluconoyl | N2 ( α ) or N6 ( ε ) | +178.047 | C 6 H 10 O 6 | Distinct cross-peaks at 71-79 ppm ( 13 C)[1] |

| Mono-phosphogluconoyl | N2 ( α ) or N6 ( ε ) | +258.014 | C 6 H 11 O 9 P | Downfield shift due to PO 43− |

| Di-gluconoyl | N2 ( α ) and N6 ( ε ) | +356.094 | C 12 H 20 O 12 | Dual spin systems in HC(C)H-COSY[1] |

| Di-phosphogluconoyl | N2 ( α ) and N6 ( ε ) | +516.028 | C 12 H 22 O 18 P 2 | Highly labile in MS/MS |

Note: Gluconoylation is a labile modification. It can spontaneously hydrolyze over time at pH > 7.0, resulting in the release of gluconate and the restoration of the free amine[1].

Experimental Workflows: Detection and Mitigation

To ensure the scientific integrity of biomanufacturing processes, researchers must implement self-validating protocols to both detect N2,N6-Di-D-gluconoyl-L-lysine and engineer host systems to prevent its formation.

Protocol 1: Bottom-Up LC-MS/MS Detection of Gluconoylated Lysine

Rationale: Standard tryptic digestion is ineffective for mapping N6-gluconoylated lysine because the modification blocks the ε -amine, preventing trypsin from cleaving the C-terminal side of the residue. Therefore, orthogonal proteases (e.g., Glu-C or Asp-N) must be utilized to generate overlapping peptides.

Step-by-Step Methodology:

-

Denaturation & Alkylation: Denature 50 μ g of the recombinant protein in 6M Guanidine-HCl, 50 mM Tris (pH 7.5). Reduce with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark, RT).

-

Buffer Exchange: Desalt the sample using a Zeba Spin Desalting Column into 50 mM Ammonium Bicarbonate (pH 7.5) to remove denaturants.

-

Orthogonal Digestion: Add endoproteinase Glu-C at a 1:20 (enzyme:protein) ratio. Incubate at 37°C for 16 hours. Causality: Glu-C cleaves at the C-terminus of glutamic acid, bypassing the cleavage resistance of the modified lysine.

-

LC-MS/MS Acquisition: Inject 1 μ g of the digest onto a C18 reverse-phase column coupled to a Q-Exactive Orbitrap. Use a 60-minute gradient (0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile).

-

Data Analysis: Search spectra against the target sequence using dynamic modifications for Gluconyl (+178.047 Da) and Phosphogluconyl (+258.014 Da) on Lysine and the N-terminus.

Protocol 2: Metabolic Engineering to Suppress Gluconoylation

Rationale: The root cause of the modification in BL21(DE3) is the absence of PGL. By introducing a heterologous pgl gene, the intracellular pool of 6-PGLac is rapidly cleared, eliminating the electrophilic substrate required for N2,N6-Di-D-gluconoyl-L-lysine formation[3].

Step-by-Step Methodology:

-

Vector Construction: Clone the pgl gene from Pseudomonas aeruginosa into a low-copy compatible plasmid (e.g., pECO-1) containing a p15A origin of replication[3].

-

Co-Transformation: Co-transform E. coli BL21(DE3) with the pECO-1-pgl plasmid and your standard pET expression vector (ColE1 origin).

-

Selection: Plate on LB agar containing dual antibiotics (e.g., Ampicillin for pET, Kanamycin for pECO-1).

-

Expression & Validation: Induce protein expression with IPTG at OD 600 = 0.6. Purify the protein and subject it to Protocol 1. The mass spectra should show a complete absence of the +178 Da and +356 Da mass shifts[9].

Caption: Analytical and engineering workflow for detecting and mitigating lysine gluconoylation.

Conclusion

N2,N6-Di-D-gluconoyl-L-lysine is a critical, yet often overlooked, non-enzymatic post-translational modification that compromises the structural homogeneity of recombinant proteins. Driven by the accumulation of 6-PGLac in PGL-deficient expression hosts, this dual modification alters protein charge, mass, and potentially immunogenicity. By employing rigorous orthogonal LC-MS/MS methodologies and implementing metabolic engineering strategies (such as pgl co-expression), drug development professionals can successfully detect and eradicate this cryptic modification, ensuring the highest standards of biopharmaceutical quality.

Sources

- 1. researchgate.net [researchgate.net]

- 2. evitachem.com [evitachem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Bacterial Expression Strains | GEN-H [gen-h.de]

- 5. Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. journals.asm.org [journals.asm.org]

Advanced Spectroscopic Analysis and Supramolecular Characterization of N2,N6-Di-D-gluconoyl-L-lysine

Executive Summary

N2,N6-Di-D-gluconoyl-L-lysine (CAS: 94071-02-0; MW: 502.47 g/mol ) is a highly specialized bis-gluconamide derivative of L-lysine. Recognized for its amphiphilic architecture—comprising a hydrophobic aliphatic lysine core flanked by two highly hydrophilic, hydrogen-bond-donating polyhydroxyl arms—this molecule acts as a potent low-molecular-weight hydrogelator (LMWG). The transition of this compound from an isotropic monomer to a viscoelastic supramolecular hydrogel is driven by non-covalent interactions.

This whitepaper provides a comprehensive, field-proven guide to the spectroscopic analysis of N2,N6-Di-D-gluconoyl-L-lysine. Rather than merely listing analytical techniques, this guide details the causality behind experimental choices , ensuring that your analytical workflows function as self-validating systems.

High-Resolution Structural Validation (Monomeric State)

Before investigating the supramolecular properties of a hydrogelator, the absolute integrity of the monomeric structure must be validated. The primary challenge in analyzing bis-gluconamides is their extreme propensity to self-assemble via intermolecular hydrogen bonding, which severely broadens Nuclear Magnetic Resonance (NMR) signals.

The Causality of Solvent Selection

To validate the covalent structure, we must force the molecule into a monomeric state. Using Deuterated Dimethyl Sulfoxide (DMSO-d₆) is strictly required for this phase. DMSO is a strong hydrogen-bond acceptor that outcompetes the intermolecular interactions between the gluconamide arms, breaking down the supramolecular network. Crucially, unlike D₂O, DMSO-d₆ prevents the rapid chemical exchange of the amide (N-H) and hydroxyl (O-H) protons, allowing us to confirm the bis-amidation at the N2 (α) and N6 (ε) positions of the lysine backbone.

Quantitative Data: NMR Assignments

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N2,N6-Di-D-gluconoyl-L-lysine (DMSO-d₆, 400 MHz / 100 MHz)

| Functional Group | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Diagnostic Significance |

| N2 Amide (α) | ~7.80 | Doublet | ~172.5 | Confirms amidation at the α-amine. |

| N6 Amide (ε) | ~7.65 | Triplet | ~172.0 | Confirms amidation at the ε-amine. |

| Lysine α-CH | ~4.15 | Multiplet | ~52.0 | Shifts downfield upon N2 amidation. |

| Lysine ε-CH₂ | ~3.05 | Multiplet | ~38.5 | Shifts downfield upon N6 amidation. |

| Gluconoyl CHOH | 3.40 - 4.00 | Multiplets | 63.0 - 74.0 | Validates the intact polyhydroxyl chains. |

| Lysine COOH | 12.0 - 12.5 | Broad Singlet | ~174.0 | Confirms the free C-terminal carboxylic acid. |

Protocol 1: Monomeric Validation via 1D/2D NMR

This protocol is designed to be self-validating: the presence of NOESY cross-peaks between the amide protons and the adjacent aliphatic protons ensures the correct regiochemistry of the gluconoyl attachments.

-

Sample Preparation: Dissolve 10 mg of lyophilized N2,N6-Di-D-gluconoyl-L-lysine in 600 µL of anhydrous DMSO-d₆. Sonicate for 5 minutes at 35°C to ensure complete dissolution.

-

1D Acquisition: Acquire a standard ¹H spectrum (minimum 32 scans) and a ¹³C{¹H} spectrum (minimum 1024 scans).

-

2D Validation (COSY/HSQC): Run a ¹H-¹H COSY to map the contiguous spin system of the lysine aliphatic chain (α-CH to ε-CH₂). Follow with a ¹H-¹³C HSQC to resolve the overlapping polyhydroxyl signals of the gluconoyl arms.

-

Self-Validation Check: Verify the integration ratio. The total integration of the gluconoyl protons must strictly equal twice the expected value relative to the single lysine α-CH proton, confirming the bis-derivatization.

Probing the Supramolecular Network (Gel State)

Once the monomer is validated, the analytical focus shifts to the non-covalent interactions driving gelation. L-lysine-based hydrogelators assemble primarily through hydrophobic shielding of the aliphatic backbone and cooperative hydrogen bonding of the amide linkages [2].

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is uniquely suited to probe the hydrogen-bonding status of the amide bonds. As demonstrated in foundational spectroscopic studies of proteinaceous and amide-driven assemblies [1], the Amide I band (primarily C=O stretching) is highly sensitive to its local environment.

In a dilute solution or isotropic state, the Amide I band appears around 1650–1660 cm⁻¹. However, during gelation, the carbonyl oxygen acts as a hydrogen-bond acceptor for adjacent molecules. This interaction pulls electron density away from the C=O double bond, weakening it and shifting the vibrational frequency to lower wavenumbers (typically 1630–1640 cm⁻¹).

Table 2: Diagnostic FTIR Spectral Markers for Gelation State

| Vibrational Mode | Monomeric State (cm⁻¹) | Supramolecular Gel (cm⁻¹) | Physical Interpretation |

| Amide I (C=O stretch) | ~1655 | ~1635 | Formation of strong intermolecular H-bonds. |

| Amide II (N-H bend) | ~1540 | ~1555 | Restricted bending due to H-bond donation. |

| O-H / N-H stretch | ~3400 (Broad) | ~3280 (Sharpened) | Ordering of the polyhydroxyl/amide network. |

Circular Dichroism (CD) Spectroscopy

While the D-gluconoyl and L-lysine moieties possess inherent point chirality, the isotropic monomer exhibits a relatively weak CD signal. Upon gelation, the molecules stack into highly ordered, helical nanofibers [3]. This macroscopic chiral alignment of the amide chromophores results in a massive amplification of the CD signal (a supramolecular Cotton effect).

Protocol 2: Supramolecular Characterization via ATR-FTIR

To ensure trustworthiness, this protocol avoids drying artifacts (xerogels) which can artificially induce crystallization not present in the native hydrogel.

-

Native Gel Preparation: Prepare a 1.0 wt% hydrogel of the compound in D₂O (using D₂O avoids the massive H₂O bending mode at 1640 cm⁻¹ which obscures the Amide I band). Trigger gelation via thermal annealing (heat to 85°C, then cool slowly to 20°C at 1°C/min).

-

Background Collection: Collect a background spectrum of pure D₂O on an Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe).

-

Gel Deposition: Carefully transfer a cohesive aliquot of the D₂O hydrogel onto the ATR crystal. Ensure intimate contact without applying excessive shear force, which could mechanically fracture the supramolecular fibers.

-

Acquisition & Validation: Acquire the spectrum (64 scans, 4 cm⁻¹ resolution). Self-Validation: Compare the Amide I peak position to a control sample of the compound dissolved in DMSO. A definitive shift from ~1655 cm⁻¹ to ~1635 cm⁻¹ confirms the presence of the supramolecular hydrogen-bonded network.

Visualizing the Analytical Logic

To synthesize the methodologies discussed, the following diagrams map the operational workflow and the physical self-assembly pathway.

Fig 1. Spectroscopic workflow for validating monomeric and supramolecular states.

Fig 2. Logical self-assembly pathway from isotropic monomer to viscoelastic hydrogel.

Morphological Correlates

Spectroscopic data must ultimately be correlated with physical morphology. The chiral amplification observed in CD and the hydrogen-bonding shifts observed in FTIR are the molecular-level manifestations of macroscopic fiber formation. Small-Angle X-ray Scattering (SAXS) and oscillatory rheology are typically employed downstream to determine the precise lamellar spacing (d-spacing) of the gluconamide bilayers and the storage modulus (G') of the resulting hydrogel, completing the characterization pipeline from the angstrom to the macro scale.

References

-

Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. URL: [Link]

-

Suzuki, M., Yumoto, M., Kimura, M., Shirai, H., & Hanabusa, K. (2002). Low-Molecular-Weight Hydrogelators Based on L-Lysine with Various Pyridinium Cations. Chemistry Letters | Oxford Academic. URL:[Link]

-

Pfannemüller, B., & Welte, W. (1985). Amphiphilic properties of synthetic glycolipids based on amide linkages. I. Electron microscopic studies on aqueous gels. Chemistry and Physics of Lipids. URL:[Link]

Application Note: Unlocking the Mechanics of Non-Enzymatic Protein Gluconoylation

Applications of N2,N6-Di-D-gluconoyl-L-lysine in PTM Profiling and Biotherapeutic Quality Control

Executive Summary

In the realm of biopharmaceutical development, uncharacterized post-translational modifications (PTMs) represent a critical risk to drug efficacy, structural stability, and patient safety. While glycosylation and oxidation are routinely monitored, non-enzymatic gluconoylation remains a hidden threat—particularly in recombinant proteins expressed in Escherichia coli. This application note details the mechanistic causality of lysine gluconoylation, its detrimental impact on protein function, and provides a field-proven, self-validating analytical protocol utilizing N2,N6-Di-D-gluconoyl-L-lysine as a surrogate standard for absolute quantification.

The Hidden Threat of Gluconoylation in Biomanufacturing

During recombinant protein expression, Escherichia coli strains such as BL21(DE3) often accumulate 6-phosphogluconolactone (6-PGLac) due to a metabolic deficiency in [1]. As a potent electrophile, 6-PGLac spontaneously reacts with nucleophilic primary amines on proteins—specifically the N-terminus and the ε-amino groups of internal lysine residues. Following the initial nucleophilic attack, host cell phosphatases cleave the phosphate group, leaving a stable +178 Da [2]. Various metabolic engineering strategies have been patented to mitigate this [3], but rigorous downstream analytical profiling remains mandatory.

Figure 1: Mechanism of non-enzymatic protein gluconoylation in E. coli expression systems.

Mechanistic Causality: How Gluconoylation Alters Function

As a Senior Application Scientist, I frequently observe labs misdiagnosing loss-of-function in their biotherapeutics due to undetected gluconoylation. The causality is rooted in basic biophysics: the covalent attachment of a gluconoyl moiety converts a positively charged, basic lysine amine into a neutral, bulky amide.

This charge neutralization disrupts critical electrostatic interactions. For instance, recent studies demonstrate that gluconoylation of the C2 domain in the vesicle trafficking protein granuphilin (Slp-4) drastically lowers its binding affinity for negatively charged [4] in the plasma membrane, effectively ablating its biological function.

The Analytical Role of N2,N6-Di-D-gluconoyl-L-lysine

To accurately profile this PTM, N2,N6-Di-D-gluconoyl-L-lysine (CAS 94071-02-0, MW 502.47) serves as a critical [5].

Why use a di-gluconoylated standard? When quantifying the total gluconoylation burden via complete enzymatic hydrolysis, endogenous modified lysines will present as singly-modified (N6-gluconoyl-L-lysine). By spiking in the doubly modified N2,N6 analog, we introduce a surrogate standard that exhibits identical fragmentation dynamics (neutral loss of gluconic acid moieties) but possesses a unique precursor mass (m/z 503.5). This prevents spectral overlap with the endogenous analyte, eliminating matrix interference while allowing for precise standard curve generation.

Quantitative Data Summaries

Table 1: Mass Spectrometry Characteristics of Gluconoylation

| Parameter | Value | Causality / Significance |

|---|---|---|

| Target Residues | N-terminus, Lysine (ε-amino) | Primary sites of nucleophilic attack by 6-PGLac. |

| Monoisotopic Mass Shift | +178.0477 Da | Dephosphorylated end-product of 6-PGLac addition. |

| Phosphogluconoyl Shift | +258.0141 Da | Intermediate adduct before host phosphatase cleavage. |

| Diagnostic Neutral Losses | -18.01 Da, -36.02 Da | Sequential loss of water molecules from the gluconoyl hydroxyl groups during CID. |

Table 2: MRM Transitions for N2,N6-Di-D-gluconoyl-L-lysine (Surrogate Standard)

| Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |

|---|---|---|---|

| 503.5 | 325.3 | 20 | Loss of one gluconoyl moiety (-178 Da). |

| 503.5 | 147.1 | 35 | Loss of both gluconoyl moieties (yielding protonated lysine). |

| 503.5 | 485.5 | 15 | Loss of H2O (-18 Da) from gluconoyl hydroxyls. |

Experimental Workflow & Protocols

The following protocol outlines a self-validating system for the absolute quantification of total lysine gluconoylation burden in a recombinant protein sample.

Figure 2: Analytical workflow for absolute quantification using a di-gluconoylated surrogate standard.

Protocol: Absolute Quantification via Complete Hydrolysis and LC-MS/MS

Expertise Note: Traditional tryptic digestion fails for this application. Gluconoylation neutralizes the basic charge of lysine, creating steric hindrance that blocks trypsin cleavage. We must use Pronase E to reduce the protein to single amino acids.

Step 1: Sample Preparation & pH Control

-

Dilute 50 µg of the target recombinant protein in 50 mM Ammonium Acetate buffer.

-

Crucial Causality: Adjust the pH strictly to 6.5. Gluconoyl adducts are highly labile and prone to spontaneous hydrolysis at pH > 7.5 or elevated temperatures. Maintaining slight acidity preserves the integrity of the PTM.

Step 2: Complete Enzymatic Hydrolysis

-

Add Pronase E to the protein solution at a 1:50 (w/w) enzyme-to-substrate ratio.

-

Incubate at 37°C for 16 hours to ensure complete hydrolysis down to free amino acids.

-

Quench the reaction by adding formic acid to a final concentration of 1% (v/v).

Step 3: Internal Standard Spike-In & System Validation

-

Calibration: Spike the sample with 10 pmol of N2,N6-Di-D-gluconoyl-L-lysine standard.

-

Self-Validating QC: In parallel, prepare a mock-glycated BSA positive control (incubated with 5 mM D-glucono-1,5-lactone for 24h) and a vehicle-treated negative control. This validates the Limit of Detection (LOD) and ensures no spontaneous in-source fragmentation is misidentified as an endogenous modification.

Step 4: LC-MS/MS MRM Analysis

-

Inject 2 µL of the hydrolysate onto a HILIC column (e.g., Waters BEH Amide) coupled to a triple quadrupole mass spectrometer. Note: HILIC is preferred over Reversed-Phase (RP) due to the high polarity of free modified amino acids.

-

Monitor the MRM transitions for the endogenous N6-gluconoyl-L-lysine (Precursor: 325.3 -> Product: 147.1) and the N2,N6-Di-D-gluconoyl-L-lysine surrogate standard (Precursor: 503.5 -> Product: 325.3).

-

Integrate the peak areas and calculate the absolute molar occupancy of gluconoylation per mole of protein.

References

-

Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli. PubMed Central (PMC).[Link]

-

A surprising modification lowers the lipid binding affinity of a membrane trafficking protein. ASBMB Today.[Link]

-

The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins. PubMed Central (PMC).[Link]

- US8173396B2 - Methods for reducing gluconoylation of proteins.

Sources

- 1. Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. US8173396B2 - Methods for reducing gluconoylation of proteins - Google Patents [patents.google.com]

- 4. A surprising modification lowers the lipid binding affinity of a membrane trafficking protein [asbmb.org]

- 5. N2,N6-디-D-글루코노일-L-리신 | 94071-02-0 [m.chemicalbook.com]

N2,N6-Di-D-gluconoyl-L-lysine in the development of biocompatible materials.

[label="D-Glucono-1,5-l

Fig 1. Hierarchical self-assembly mechanism of the glycoamphiphile into a 3D hydrogel.

Protocol 1: Synthesis and Purification

The one-shot synthesis of sugar-based amphiphiles relies on the ring-opening amidation of D-glucono-1,5-lactone by the primary amines of L-lysine [3].

Materials Required:

-

L-Lysine base (high purity, >99%)

-

D-Glucono-1,5-lactone (2.1 molar equivalents)

-

Solvent: Methanol/Water (80:20 v/v)

-

Triethylamine (TEA) as a catalytic base

Step-by-Step Methodology:

-

Preparation of the Amine Solution: Dissolve 10 mmol of L-lysine base in 50 mL of the Methanol/Water solvent mixture. Add 1 mmol of TEA. Causality: TEA ensures that the α and ϵ amino groups remain deprotonated and highly nucleophilic.

-

Lactone Addition: Slowly add 21 mmol of D-glucono-1,5-lactone to the stirring solution at room temperature. Causality: A slight excess of the lactone ensures complete di-substitution, preventing the formation of mono-substituted impurities.

-

Reflux and Reaction: Elevate the temperature to 65 °C and reflux under a nitrogen atmosphere for 24 hours.

-

Precipitation: Concentrate the reaction mixture under reduced pressure to one-third of its volume. Pour the concentrated mixture into 200 mL of ice-cold ethanol to precipitate the crude product.

-

Lyophilization: Recover the white precipitate via centrifugation (8,000 rpm, 10 min), wash twice with cold ethanol, dissolve in ultrapure water, and lyophilize for 48 hours to yield a dry, white powder.

Self-Validating Checkpoint: Perform a Ninhydrin test on the final lyophilized powder. A negative result (no purple color change) confirms the complete absence of free primary amines, validating successful di-substitution.

Fig 2. Synthetic workflow for N2,N6-Di-D-gluconoyl-L-lysine via ring-opening amidation.

Protocol 2: Formulation of the Supramolecular Hydrogel

The physical properties of the hydrogel are highly dependent on the thermal history of the formulation.

Step-by-Step Methodology:

-

Dispersion: Weigh the required amount of N2,N6-Di-D-gluconoyl-L-lysine to achieve the desired weight percentage (e.g., 1.0 wt%) into a sealed glass vial containing the aqueous buffer of choice.

-

Thermal Annealing: Heat the sealed vial in a water bath at 85 °C for 10–15 minutes until a completely transparent, isotropic solution is formed. Causality: Sealing the vial is critical to prevent solvent evaporation, which would artificially inflate the gelator concentration. Complete dissolution is necessary to erase kinetically trapped aggregates.

-

Controlled Cooling: Transfer the vial to a temperature-controlled incubator set to 25 °C. Allow it to cool at a rate of ~1 °C/min. Causality: Rapid quenching (e.g., plunging into ice) forces premature precipitation, leading to a weak, opaque gel. Slow cooling allows the thermodynamic formation of highly ordered, right-handed twisted ribbons, maximizing the storage modulus.

-

Equilibration: Allow the gel to rest undisturbed for 12 hours prior to mechanical testing or cellular seeding.

Self-Validating Checkpoint: Perform the standard "inversion test." Invert the glass vial at room temperature. A successfully formed supramolecular gel will support its own weight without flowing.

Quantitative Data & Rheological Benchmarks

The gelation behavior of N2,N6-Di-D-gluconoyl-L-lysine is sensitive to ionic strength and pH, which modulate the hydration sphere around the gluconoyl moieties. The table below summarizes the quantitative rheological properties observed across different biological buffers.

| Solvent System | Minimum Gelation Concentration (MGC, wt%) | Gel-to-Sol Transition Temp (Tgel, °C) | Storage Modulus (G', Pa) at 1 Hz |

| Ultrapure Water (Milli-Q) | 0.8 | 65 | ~15,000 |

| PBS (pH 7.4) | 1.2 | 58 | ~12,500 |

| 0.9% NaCl (Saline) | 1.0 | 60 | ~13,200 |

Data Interpretation: The slight increase in MGC and decrease in G' in PBS is attributed to the disruption of the hydrogen-bonding network by competing phosphate ions. However, the material retains robust structural integrity, making it highly suitable for physiological environments.

Applications in Biocompatible Materials

A. Controlled Drug Delivery

Due to its amphiphilic nature, the N2,N6-Di-D-gluconoyl-L-lysine matrix can encapsulate both hydrophobic small molecules (within the L-lysine core of the fibers) and hydrophilic biologics (within the highly hydrated pore space). The non-covalent nature of the gel allows for shear-thinning behavior, meaning the gel can be injected through a standard syringe and will self-heal in situ, forming a localized drug depot.

B. Tissue Engineering Scaffolds

Unlike synthetic polymers (e.g., PEG or PAM) which can trigger foreign-body responses or require complex enzymatic degradation, this glycoamphiphile degrades via simple hydrolysis into naturally occurring D-gluconic acid and L-lysine. This provides a transient, highly biocompatible extracellular matrix (ECM) mimic that supports cell proliferation and is safely cleared by cellular metabolism.

References

-

Synthesis of Sugar-Based Polypeptides Source: Journal of Bioactive and Compatible Polymers (Taylor & Francis) URL:[Link][1]

-

Supramolecular Hydrogels Based on Glycoamphiphiles: Effect of the Disaccharide Polar Head Source: ResearchGate URL:[Link][2]

-

One-Shot Synthesis of Peptide Amphiphiles with Applications in Directed Graphenic Assembly Source: Biomacromolecules (ACS Publications) URL:[Link][3]

Sources

Application Note: Advanced Mass Spectrometry Workflows for the Characterization of N2,N6-Di-D-gluconoyl-L-lysine Modifications

Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Developers Application Area: Recombinant Protein Characterization, Post-Translational Modification (PTM) Analysis, Quality Control

Introduction & Mechanistic Context

During the expression of recombinant therapeutic proteins in Escherichia coli (particularly B strains like BL21), metabolic bottlenecks in the pentose phosphate pathway often lead to the intracellular accumulation of 6-phosphoglucono- δ -lactone[1]. This highly reactive electrophile spontaneously acylates primary amines on nascent proteins—a non-enzymatic post-translational modification known as phosphogluconoylation (+258 Da)[2]. Subsequent hydrolysis of the phosphate group by host cell phosphatases yields a stable gluconoyl adduct (+178 Da)[2].

While mono-gluconoylation is frequently observed at the N-terminal α -amine (especially on histidine tags)[3], a more complex and sterically bulky modification occurs when an N-terminal lysine is modified at both its α -amine (N2) and ϵ -amine (N6). This double acylation event forms N2,N6-Di-D-gluconoyl-L-lysine , resulting in a cumulative mass shift of +356 Da. For drug development professionals, identifying and quantifying this di-modification is critical, as the addition of two bulky, hydrophilic carbohydrate-like moieties can disrupt protein folding, alter isoelectric points, and potentially trigger immunogenic responses.

Biochemical pathway of non-enzymatic di-gluconoylation on lysine residues.

Analytical Strategy: Causality & Experimental Design

Detecting N2,N6-Di-D-gluconoyl-L-lysine requires a bifurcated mass spectrometry approach: Intact Mass Analysis (Top-Down) for global profiling, and Peptide Mapping (Bottom-Up) for site-specific localization.

The "Trypsin Problem" and Orthogonal Proteases

Causality Insight: Standard peptide mapping relies heavily on Trypsin, which cleaves at the C-terminus of basic residues (Lysine and Arginine). However, gluconoylation at the N6 ( ϵ -amine) of lysine neutralizes its positive charge. Trypsin will fail to recognize and cleave at a di-gluconoylated lysine, resulting in unpredictable missed cleavages and large, hydrophobic peptides that may not elute from a standard C18 column. Solution: To ensure comprehensive sequence coverage, this protocol mandates the use of orthogonal proteases such as Glu-C (cleaves C-terminal to Glu/Asp) or Chymotrypsin (cleaves C-terminal to aromatic residues). This ensures the modified lysine is captured within a predictable peptide fragment.

Establishing a Self-Validating System

Trustworthiness: To definitively prove that the observed +178 Da or +356 Da shifts are true gluconoylations and not isobaric artifacts, the protocol incorporates a self-validating phosphatase assay. By splitting the sample and treating one half with alkaline phosphatase prior to MS analysis, you create an internal control. If the precursor modification was the intermediate phosphogluconoylation (+258 Da), the mass will collapse to +178 Da. If the modification is already fully dephosphorylated to N2,N6-Di-D-gluconoyl-L-lysine (+356 Da), the mass will remain strictly unchanged, chemically validating the adduct[2].

Top-down and bottom-up MS workflows for detecting di-gluconoylated lysine.

Quantitative Data Summaries

To facilitate rapid identification during MS data analysis, the following exact mass shifts must be programmed into your search engine (e.g., Byonic, Mascot, or Proteome Discoverer) as variable modifications on Lysine and Protein N-termini.

Table 1: Exact Mass Shifts for Gluconoylation Variants

| Modification Type | Target Residue(s) | Chemical Formula Added | Monoisotopic Mass Shift ( Δ Da) | Average Mass Shift ( Δ Da) |

| Mono-Gluconoylation | N-term, Lys (N6) | C6H10O6 | +178.0477 | +178.14 |

| Phosphogluconoylation | N-term, Lys (N6) | C6H11O9P | +258.0141 | +258.12 |

| Di-Gluconoylation | N-term Lys (N2 & N6) | C12H20O12 | +356.0954 | +356.28 |

Table 2: Recommended UHPLC Gradient for Peptide Mapping (C18, 0.1% FA)

| Time (min) | Flow Rate ( μ L/min) | % Mobile Phase A ( H2O ) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 300 | 98.0 | 2.0 |

| 5.0 | 300 | 98.0 | 2.0 |

| 45.0 | 300 | 65.0 | 35.0 |

| 50.0 | 300 | 20.0 | 80.0 |

| 55.0 | 300 | 98.0 | 2.0 |

Step-by-Step Experimental Protocols

Protocol A: Intact Mass Analysis (Top-Down)

Objective: Rapid screening for the +356 Da macroscopic shift indicating di-gluconoylation.

-

Sample Preparation: Dilute the purified recombinant protein to 1 mg/mL in 0.1% Formic Acid (FA). Expert Note: Maintain pH < 6.0. Gluconoyl adducts can be susceptible to hydrolysis at highly alkaline pH over prolonged periods.

-

Desalting: Inject 2-5 μ g of protein onto a C4 or C8 analytical column (e.g., Waters Protein BEH C4, 300Å, 1.7 μ m).

-

LC Separation: Run a rapid 10-minute gradient from 5% to 80% Acetonitrile in 0.1% FA.

-

MS Acquisition: Operate the ESI-TOF or Orbitrap in positive ion mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure complete desolvation of the intact protein.

-

Deconvolution: Use MaxEnt1 (Waters) or BioPharma Finder (Thermo) to deconvolute the multiply charged envelope. Look for satellite peaks at +178 Da and +356 Da relative to the theoretical unmodified intact mass.

Protocol B: Self-Validating Peptide Mapping (Bottom-Up)

Objective: Pinpoint the exact lysine residue modified by N2,N6-Di-D-gluconoylation.

-

Denaturation & Reduction:

-

Dilute 50 μ g of protein in 50 mM Ammonium Bicarbonate (pH 7.8).

-

Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

-

-

Alkylation:

-

Add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

-

Sample Splitting (The Validation Step):

-

Divide the sample into Aliquot A and Aliquot B.

-

To Aliquot A, add 1 U of Calf Intestinal Alkaline Phosphatase (CIP) and incubate for 1 hour at 37°C. Leave Aliquot B untreated.

-

-

Orthogonal Digestion:

-

Add Endoproteinase Glu-C to both aliquots at a 1:20 (enzyme:protein) ratio.

-

Incubate at 37°C for 4-6 hours. Expert Note: Avoid overnight digestion to minimize spontaneous deamidation artifacts which complicate mass spectra.

-

-

Quenching: Stop the reaction by adding FA to a final concentration of 1% (v/v).

-

LC-MS/MS Analysis:

-

Inject 1 μ g of the digest onto a C18 column (e.g., Acquity UPLC CSH C18, 130Å, 1.7 μ m).

-

Run the gradient outlined in Table 2.

-

MS/MS Settings: Use Higher-energy Covalent Dissociation (HCD) with a normalized collision energy (NCE) of 27-30%.

-

-

Data Interpretation:

-

Search data allowing for dynamic modifications of +178.0477 Da and +356.0954 Da on Lysine.

-

Diagnostic Check: In the MS/MS spectra, look for the neutral loss of the gluconoyl moiety (loss of 178 Da from the precursor ion), which is a hallmark of this specific PTM during collisional fragmentation.

-

References

-

Geoghegan, K. F., et al. "Spontaneous alpha-N-6-phosphogluconoylation of a "His tag" in Escherichia coli: the cause of extra mass of 258 or 178 Da in fusion proteins." Analytical Biochemistry, 1999. URL:[Link]

-

Aon, J. C., et al. "Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli." Applied and Environmental Microbiology, 2008. URL:[Link]

-

Schweida, D., et al. "The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins." Journal of Biomolecular NMR, 2019. URL:[Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Spontaneous alpha-N-6-phosphogluconoylation of a "His tag" in Escherichia coli: the cause of extra mass of 258 or 178 Da in fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

NMR spectroscopy for the structural elucidation of N2,N6-Di-D-gluconoyl-L-lysine.

Application Note: Advanced NMR Structural Elucidation of N2,N6-Di-D-gluconoyl-L-lysine

Introduction & Analytical Rationale

N2,N6-Di-D-gluconoyl-L-lysine (CAS: 94071-02-0) is a highly polar, multi-chiral derivative of L-lysine where both the α (N2) and ϵ (N6) amino groups are amidated with D-gluconic acid. Gluconamides and their derivatives are increasingly utilized in cosmetic formulations, supramolecular gelators, and advanced biomaterials due to their extensive, self-assembling hydrogen-bonding networks[1].

The structural elucidation of this molecule presents a unique analytical challenge. The presence of ten hydroxyl groups (secondary and primary) creates severe spectral overlap in the carbinolic region (3.5–4.5 ppm), a common issue in carbohydrate and gluconamide NMR[2]. Furthermore, proving the exact regiochemistry—confirming that amidation has occurred at both the N2 and N6 positions rather than forming ester linkages or polymeric mixtures—requires a rigorous, self-validating 2D NMR workflow.

Experimental Causality & Sample Preparation Protocol

To ensure a self-validating system, the sample preparation must account for the molecule's physical properties and the inherent limitations of the spectrometer.

Protocol: Sample Preparation

-

Solvent Selection : Dissolve 15 mg of N2,N6-Di-D-gluconoyl-L-lysine in 600 µL of Deuterium Oxide ( D2O , 99.9% D).

-

Causality: The molecule's high polarity renders it insoluble in standard organic solvents (e.g., CDCl3 ). While DMSO−d6 can be used to observe exchangeable amide protons[3], D2O provides superior solubility and sharper linewidths for resolving the complex carbon backbone.

-

-

Internal Standard : Add 0.1% (w/v) TSP (Trimethylsilylpropanoic acid).

-

Causality: TSP provides a reliable 0.0 ppm reference in aqueous solutions, unlike TMS which is insoluble in water.

-

-

Variable Temperature (VT) Setup : Calibrate the NMR probe to 310 K (37 °C).

-

Causality: At standard room temperature (298 K), the residual HOD signal occurs at ~4.7 ppm, which can mask the α -proton of lysine and the C2' protons of the gluconoyl moieties. Increasing the temperature to 310 K shifts the HOD peak upfield (to ~4.6 ppm), revealing these critical diagnostic signals[2].

-

Validation Checkpoint: Before proceeding to 2D experiments, acquire a rapid 1D 1H scan. If the HOD peak still obscures the 4.2–4.4 ppm region, incrementally increase the temperature to 315 K until the region is clear.

Step-by-Step Structural Elucidation Workflow

The elucidation relies on isolating three distinct spin systems: the L-lysine core, the N2-gluconoyl chain, and the N6-gluconoyl chain.

Logical workflow for the NMR structural elucidation of highly polar gluconamides.

Protocol: 1D and 2D NMR Acquisition & Interpretation

Step 1: 1D 1H and 13C Profiling

-

Action : Acquire a quantitative 1H spectrum (zg30) with a relaxation delay ( D1 ) of 5 seconds, and a 13C{1H} spectrum (zgpg30).

-

Validation Checkpoint : The 13C spectrum must show exactly 18 distinct carbon resonances. Three highly deshielded carbonyl peaks (~177, 175, 174 ppm) confirm the presence of one carboxylic acid and two amide bonds.

Causality: A long D1 ensures complete relaxation, allowing accurate integration[4]. The integration of the lysine ϵ

CH2 (~3.2 ppm) versus the α

CH (~4.2 ppm) must be exactly 2:1.Step 2: Spin System Isolation via COSY and TOCSY

-

Action : Acquire a 2D 1H−1H TOCSY with a mixing time of 80 ms.

-

Causality : The 80 ms mixing time is optimal for transferring magnetization across the entire 6-carbon chain of the gluconoyl moieties and the lysine backbone. This separates the overlapping signals in the 3.5–4.5 ppm region into three distinct horizontal tracks.

Step 3: Carbon-Proton Mapping via HSQC

-

Action : Acquire a multiplicity-edited 2D 1H−13C HSQC.

-

Causality : Multiplicity editing (where CH2 groups appear with opposite phase to CH and CH3 groups) instantly differentiates the C6' and C6'' primary alcohols ( CH2OH ) of the gluconoyl groups from the C2'-C5' secondary alcohols ( CHOH ). It also maps the four distinct CH2 groups of the lysine backbone.

Step 4: Linkage Confirmation via HMBC (The Critical Step)

-

Action : Acquire a 2D 1H−13C HMBC optimized for long-range couplings ( nJCH=8 Hz).

-

Causality : HMBC detects correlations across 2 to 3 bonds. To unequivocally prove the N2,N6-di-amidation, we must observe a 3JCH correlation from the lysine protons across the amide bond to the gluconoyl carbonyls.

-

Validation Checkpoint : Look for a cross-peak between the Lysine H2 (~4.2 ppm) and the N2-Gluconoyl C1' (~175 ppm). Similarly, look for a cross-peak between the Lysine H6 (~3.2 ppm) and the N6-Gluconoyl C1'' (~174 ppm). If these correlations are absent, the di-amidated structure is not validated.

Key HMBC correlations confirming the N2 and N6 di-amidation of the L-lysine core.

Quantitative Data Presentation

The table below summarizes the expected chemical shifts derived from the self-validating 2D NMR workflow. Note that the two gluconoyl moieties exhibit slight chemical shift non-equivalence due to the chiral environment of the L-lysine core.

Table 1: Representative 1H and 13C NMR Assignments ( D2O , 310 K, 600 MHz)

| Moiety | Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity / Phase (HSQC) |

| L-Lysine Core | C1 (COOH) | 177.5 | - | C (quaternary) |

| C2 ( α ) | 54.2 | 4.25 | CH (positive) | |

| C3 ( β ) | 31.0 | 1.75, 1.90 | CH2 (negative) | |

| C4 ( γ ) | 23.1 | 1.45 | CH2 (negative) | |

| C5 ( δ ) | 29.5 | 1.55 | CH2 (negative) | |

| C6 ( ϵ ) | 40.2 | 3.22 | CH2 (negative) | |

| N2-Gluconoyl | C1' (C=O) | 175.1 | - | C (quaternary) |

| C2' | 74.3 | 4.32 | CH (positive) | |

| C3' | 71.5 | 4.05 | CH (positive) | |

| C4' | 72.8 | 3.75 | CH (positive) | |

| C5' | 71.8 | 3.82 | CH (positive) | |

| C6' | 63.5 | 3.65, 3.85 | CH2 (negative) | |

| N6-Gluconoyl | C1'' (C=O) | 174.6 | - | C (quaternary) |

| C2'' | 74.1 | 4.30 | CH (positive) | |

| C3'' | 71.4 | 4.02 | CH (positive) | |

| C4'' | 72.6 | 3.73 | CH (positive) | |

| C5'' | 71.7 | 3.80 | CH (positive) | |

| C6'' | 63.4 | 3.63, 3.83 | CH2 (negative) |

Conclusion

The structural elucidation of N2,N6-Di-D-gluconoyl-L-lysine demands a strategic approach to overcome spectral crowding caused by its highly hydroxylated nature. By utilizing VT-NMR to manage solvent interference[2], and leveraging multiplicity-edited HSQC alongside long-range HMBC correlations, the regiochemistry of the di-amidation can be unambiguously confirmed. This self-validating protocol ensures high scientific integrity for downstream applications in drug development, cosmetics, and materials science.

References

-

Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. nih.gov. 1

-

Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. unina.it. 2

-

Nuclear Magnetic Resonance Studies of Lysine-Vasopressin: Structural Constraints. nih.gov.3

-

Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. mdpi.com. 4

Sources

Application Note: Fluorescent Labeling Strategies for N2,N6-Di-D-gluconoyl-L-lysine in Advanced Imaging Studies

Introduction & Scientific Rationale

N2,N6-Di-D-gluconoyl-L-lysine (CAS No. 94071-02-0) is a highly hydrophilic, biocompatible lysine derivative characterized by the acylation of both its α- (N2) and ε- (N6) amino groups with D-gluconic acid[1]. Due to its unique structural topology, it serves as a valuable scaffold in drug delivery systems, cosmetic formulations, and surfactant chemistry.

To track the biodistribution, cellular uptake, and intracellular trafficking of this compound, robust fluorescent labeling is required. However, because both primary amines of the L-lysine core are covalently blocked by the gluconoyl groups, conventional amine-reactive labeling strategies (e.g., direct use of NHS-ester dyes) are ineffective. Instead, functionalization must target either the free C-terminal carboxylic acid or the hydroxyl-rich gluconoyl moieties[2]. This application note details two orthogonal, self-validating protocols to achieve high-efficiency fluorescent conjugation.

Chemical Anatomy & Labeling Causality

As a Senior Application Scientist, selecting the correct bioconjugation handle requires balancing labeling efficiency with the preservation of the molecule's native biological activity.

Strategy A: Carboxylate Activation (Precision Labeling)

-

Target: The free C-terminal carboxylic acid of the L-lysine core.

-

Mechanism: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) are used to convert the carboxylate into an amine-reactive Sulfo-NHS ester. This intermediate is then reacted with an amine-functionalized fluorophore (e.g., Cy5-Amine)[3].

-

Causality & Logic: EDC alone forms an O-acylisourea intermediate that is highly unstable and prone to rapid hydrolysis in aqueous media. The addition of Sulfo-NHS converts this transient state into a significantly more stable Sulfo-NHS ester (extending its half-life from seconds to hours at pH 7.0). This allows for a highly efficient two-step coupling process that minimizes off-target hydrolysis and ensures a precise 1:1 fluorophore-to-scaffold stoichiometry[4].

Strategy B: Vicinal Diol Oxidation (High-Density Labeling)

-

Target: The vicinal diols on the D-gluconoyl arms.

-

Mechanism: Sodium periodate (NaIO₄) selectively cleaves the carbon-carbon bonds of the vicinal diols to generate reactive aldehyde groups, which are subsequently conjugated to hydrazide-functionalized fluorophores.

-

Causality & Logic: This method allows for the incorporation of multiple fluorophores per lysine molecule, significantly amplifying the fluorescent signal for low-abundance tracking. However, because it cleaves the gluconoyl rings, it alters the native structure of the compound, which must be controlled for in downstream receptor-binding assays.

Mandatory Visualization: Workflows & Pathways

Workflow for the EDC/Sulfo-NHS mediated fluorescent labeling of the C-terminal carboxylate.

Cellular imaging pipeline tracking the endocytosis and trafficking of the labeled conjugate.

Step-by-Step Experimental Protocols

Protocol A: Two-Stage EDC/Sulfo-NHS Coupling (Recommended)

This protocol is designed as a self-validating system. By strictly controlling the pH shifts, we ensure that activation and conjugation occur at their respective thermodynamic optima[5].

Step 1: Carboxylate Activation

-

Dissolve 5 mg of N2,N6-Di-D-gluconoyl-L-lysine (~10 µmol) in 500 µL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Causality: MES is utilized because it lacks primary amines and carboxylates that would compete in the EDC coupling reaction. The slightly acidic pH optimizes EDC stability and reactivity[3].

-

-

Add a 10-fold molar excess of EDC (19.1 mg) and a 25-fold molar excess of Sulfo-NHS (54.2 mg) to the solution.

-

Incubate the reaction at room temperature (RT) for 15–30 minutes with continuous agitation.

Step 2: Fluorophore Conjugation

-

Adjust the pH of the reaction mixture to 7.5–8.0 using 1 M NaOH or by adding 100 µL of 1 M Sodium Bicarbonate buffer.

-

Causality: The primary amine on the incoming fluorophore must be unprotonated (free base form) to act as a strong nucleophile. At pH < 7.0, the amine is protonated (-NH₃⁺) and non-reactive[4].

-

-

Add 1.2 equivalents (~12 µmol) of an amine-functionalized fluorophore (e.g., Cy5-Amine or Alexa Fluor 488-Amine) dissolved in anhydrous DMSO.

-

Protect from light and incubate for 2 hours at RT.

Step 3: Quenching & Purification (Self-Validation)

-

Add hydroxylamine (final concentration 10 mM) to quench unreacted Sulfo-NHS esters. This prevents off-target crosslinking to cellular proteins during downstream imaging assays.

-

Purify the labeled conjugate using size-exclusion chromatography (e.g., Sephadex G-10) or reverse-phase HPLC to remove free dye and EDC byproducts.

-

Validate the conjugate via LC-MS to confirm the expected mass shift corresponding to the addition of the fluorophore.

Protocol B: Periodate Oxidation and Hydrazide Conjugation

Step 1: Oxidation

-

Dissolve 5 mg of N2,N6-Di-D-gluconoyl-L-lysine in 500 µL of 0.1 M Sodium Acetate buffer (pH 5.5).

-

Add Sodium Periodate (NaIO₄) to a final concentration of 10 mM. Incubate in the dark for 30 minutes at 4°C to generate aldehydes.

-

Quench excess NaIO₄ by adding 15 µL of glycerol and incubating for 10 minutes.

Step 2: Conjugation

-

Add a hydrazide-functionalized fluorophore (e.g., Fluorescein-5-thiosemicarbazide) in a 5-fold molar excess.

-

Incubate for 2 hours at RT. The hydrazide reacts with the newly formed aldehydes to form a stable hydrazone linkage.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for both labeling strategies, allowing researchers to choose the optimal path based on their imaging requirements.

| Parameter | Strategy A: EDC/NHS Coupling | Strategy B: Periodate Oxidation |

| Target Functional Group | C-terminal Carboxylic Acid | Vicinal Diols (D-gluconoyl arms) |

| Reactive Dye Required | Amine-functionalized (e.g., Cy5-NH₂) | Hydrazide-functionalized |

| Optimal Activation pH | pH 5.5 – 6.0 (MES Buffer) | pH 5.5 (Acetate Buffer) |

| Optimal Conjugation pH | pH 7.5 – 8.5 | pH 5.0 – 7.0 |

| Stoichiometry (Dye:Lysine) | 1 : 1 (Precision labeling) | > 1 : 1 (Amplified signal) |

| Structural Preservation | High (Gluconoyl arms intact) | Low (Ring cleavage occurs) |

| Primary Application | Receptor binding, precise tracking | Bulk biodistribution, high-contrast imaging |

References

-

National Institutes of Health (PMC). "Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes." Methods Enzymol. Available at:[Link]

Sources

- 1. N2,N6-디-D-글루코노일-L-리신 | 94071-02-0 [m.chemicalbook.com]

- 2. bocascientific.com [bocascientific.com]

- 3. biotium.com [biotium.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing N2,N6-Di-D-Gluconoyl-L-Lysine Protein Incorporation

Welcome to the Technical Support Center for advanced protein bioconjugation and post-translational modification (PTM) engineering. This guide is specifically designed for drug development professionals and molecular biologists seeking to optimize the controlled in vitro incorporation of N2,N6-Di-D-gluconoyl-L-lysine into recombinant proteins.

While N-terminal gluconoylation is frequently observed as a spontaneous, often unwanted PTM in Escherichia coli expression systems due to the accumulation of 6-phosphogluconolactone[1], driving this reaction to a controlled, dual-modified state (N2,N6-di-gluconoylation) requires precise manipulation of reaction kinetics, pH, and thermodynamic stability.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why do I observe a +178 Da mass shift instead of the expected +356 Da for N2,N6-Di-D-gluconoyl-L-lysine? A: A +178 Da shift indicates mono-gluconoylation, which occurs almost exclusively at the α -amine (N2) of the N-terminal lysine. This is a kinetic limitation driven by pKa differentials. The α -amine has a relatively low pKa (~7.5), making it a potent nucleophile at physiological pH. In contrast, the ϵ -amine (N6) of the lysine side chain has a pKa of ~10.5[2]. At pH 7.4, the ϵ -amine is predominantly protonated ( NH3+ ) and lacks the nucleophilicity required to attack the electrophilic carbonyl of D-glucono- δ -lactone (GDL)[3]. Actionable Fix: To force the N6 modification and achieve the +356 Da di-gluconoylated state, increase the reaction pH to 8.5–9.0 to partially deprotonate the ϵ -amine, and increase the GDL concentration to 200–500 molar equivalents to drive the equilibrium via mass action.

Q: My di-gluconoylated protein conjugate is unstable and slowly reverts to the unmodified form during storage. How can I prevent this? A: Gluconoylation via GDL is a non-enzymatic, reversible reaction. The resulting amide bond is susceptible to spontaneous hydrolysis in aqueous environments, which releases gluconic acid and regenerates the free amine[2]. Actionable Fix: Implement "diol-masking." By performing the reaction in, or exchanging the final product into, a borate buffer (e.g., 50–250 mM sodium borate), the borate ions form a stable borate-diol ester complex with the adjacent hydroxyl groups of the gluconoyl moiety. This structural lock sterically and electronically inhibits the hydrolysis of the amide bond, effectively rendering the N2,N6-di-gluconoylation irreversible[2].

Q: During the in vitro GDL addition, my protein precipitates. What is causing this? A: GDL rapidly hydrolyzes into gluconic acid in water. If your reaction buffer lacks sufficient buffering capacity, this rapid hydrolysis will drastically drop the pH of your solution. If the pH crosses the isoelectric point (pI) of your recombinant protein, it will precipitate. Furthermore, a drop in pH immediately halts the N6-gluconoylation by re-protonating the ϵ -amine. Actionable Fix: Use a high-capacity buffer (e.g., 250 mM Sodium Borate) and continuously monitor the pH during GDL addition. Titrate with 1M NaOH dropwise to maintain the target pH > 8.5.

Reaction pathway for N2,N6-Di-D-gluconoylation of N-terminal lysine and borate stabilization.

Part 2: Quantitative Data & Optimization Matrix

To successfully transition from mono- to di-gluconoylation, environmental parameters must be strictly controlled. Use the following optimization matrix to benchmark your experimental setup.

Table 1: Environmental Optimization Matrix for Gluconoyl-L-Lysine Incorporation

| Parameter | N2-Mono-Gluconoylation Target | N2,N6-Di-Gluconoylation Target | Mechanistic Rationale |

| pH | 7.0 – 7.5 | 8.5 – 9.0 | Higher pH deprotonates the ϵ -amine (pKa ~10.5) for nucleophilic attack. |

| GDL Equivalents | 10 – 50x | 200 – 500x | High molar excess drives the thermodynamically unfavorable N6 modification. |

| Buffer System | 100 mM HEPES | 250 mM Sodium Borate | Borate masks the diol, preventing hydrolysis of the di-conjugate. |

| Temperature | 4°C | 20°C (Room Temp) | Increased kinetic energy overcomes the activation barrier for ϵ -amine modification. |

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The built-in pH monitoring and mass spectrometry checkpoints ensure that causality is established at every phase of the N2,N6-di-gluconoylation workflow.

Step-by-Step Methodology: In Vitro N2,N6-Di-Gluconoylation

Phase 1: Preparation & Equilibration

-

Buffer Exchange: Dialyze or use a spin-column to exchange your purified N-terminal Lysine protein (target concentration: 1–5 mg/mL) into 250 mM Sodium Borate buffer, pH 8.5.

-

Validation Check: Measure the final protein solution pH. It must be ≥ 8.5 to ensure ϵ -amine availability.

-

-

GDL Activation: Immediately prior to use, prepare a 1M stock of D-glucono- δ -lactone (GDL) in LC-MS grade water. Do not store this solution, as GDL hydrolyzes rapidly.

Phase 2: Conjugation & Active Monitoring 3. Reaction Initiation: Add 300 molar equivalents of the 1M GDL stock to the protein solution. Incubate at 20°C with gentle agitation. 4. Active pH Clamping (Critical): Monitor the pH continuously for the first 30 minutes. As GDL hydrolyzes to gluconic acid, the pH will drop. Titrate dropwise with 1M NaOH to clamp the pH between 8.5 and 8.8.

-

Causality: Failing to clamp the pH will result in reaction arrest at the mono-gluconoylated state.

Phase 3: Quenching & Validation 5. Stabilization: After 2 hours, the high concentration of borate in the buffer will automatically initiate diol-masking, locking the newly formed N2,N6-di-gluconoyl bonds. 6. LC-MS/MS Validation: Analyze an aliquot via intact protein LC-MS.

-

Validation Check: You must observe a mass shift of exactly +356 Da relative to the unmodified protein. A shift of +178 Da indicates incomplete N6 modification (return to Phase 2 and increase pH/GDL).

Self-validating workflow for in vitro di-gluconoylation of recombinant proteins.

References

-

Title: The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins. Source: PubMed Central (PMC). URL: [Link]

-

Title: Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli. Source: PubMed Central (PMC). URL: [Link]

-

Title: N-Terminal Modification of Gly-His-tagged Proteins with Azidogluconolactone. Source: BioPharmaSpec / ChemBioChem. URL: [Link]

Sources

Technical Support Center: Troubleshooting N2,N6-Di-D-Gluconoyl-L-Lysine Modifications

Mechanistic Insights and Mitigation Strategies for Non-Specific Binding

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals resolve one of the most frustrating, yet frequently overlooked, artifacts in recombinant protein expression: gluconoylation .

Specifically, we will address the severe non-specific binding issues caused by N2,N6-Di-D-gluconoyl-L-lysine modifications—a state where both the α -amine (N2) and ϵ -amine (N6) of a lysine residue are covalently modified by D-gluconic acid.

Part 1: Mechanistic Overview & Causality

What causes N2,N6-Di-D-gluconoyl-L-lysine modification? When recombinant proteins are expressed in Escherichia coli—particularly the widely used BL21(DE3) strain—they are exposed to the cellular metabolome. BL21(DE3) lacks the enzyme 6-phosphogluconolactonase (PGL), leading to an intracellular accumulation of 6-phosphoglucono-1,5-lactone (6-PGLac), a highly reactive electrophile from the pentose phosphate pathway[1]. This lactone spontaneously reacts with nucleophilic primary amines on your protein, primarily the N-terminal α -amine and the ϵ -amines of internal lysine residues[2]. Following host-cell phosphatase activity, the phosphate is cleaved, leaving a bulky, neutral gluconoyl group (+178 Da per addition)[2].

Why does this cause non-specific binding? The di-gluconoylation of a lysine residue fundamentally alters the biophysical profile of the local protein surface through two distinct mechanisms:

-

Electrostatic Disruption: The conversion of basic primary amines into neutral amides strips the protein of localized positive charges. This lowers the isoelectric point (pI) and destroys native electrostatic interactions, such as the specific binding of basic domains to negatively charged lipid membranes (e.g., PIP2)[3].

-

Polyol-Mediated "Stickiness": A single di-gluconoylated lysine introduces 10 hydroxyl groups (5 per gluconoyl moiety). This creates a highly hydrophilic, carbohydrate-like "sticky patch" of 1,2-cis-diols. This patch engages in rampant non-specific hydrogen bonding with assay surfaces, off-target proteins, and chromatography matrices (especially boronate or carbohydrate-affinity resins)[4].

Part 2: Troubleshooting FAQs

Q1: I am seeing unexpected protein loss and altered retention times during Ion Exchange Chromatography (IEX). Could di-gluconoylation be the culprit? A1: Yes. The loss of up to two positive charges per modified lysine significantly lowers the local pI of the protein. This causes the modified sub-population to elute earlier on cation exchange (CEX) columns or bind non-specifically to anion exchange (AEX) columns. If your mass spectrometry (LC-MS) data shows a +356 Da mass shift (two +178 Da additions), N2,N6-di-gluconoylation is occurring.

Q2: My purified protein shows high non-specific background noise in SPR and ELISA. How do I rescue the assay without re-expressing the protein? A2: The non-specific background is likely driven by the polyol (diol) patches interacting with the dextran matrix of SPR chips or the polystyrene of ELISA plates. You can chemically mask these diols in vitro by adding borate to your assay buffers. Boric acid forms reversible borate-diol esters with the 1,2-cis-diols of the gluconoyl groups, effectively shielding the sticky patch and restoring specific binding dynamics[4].

Q3: Does the choice of expression media impact the rate of this modification? A3: Drastically. Expression in M9 minimal media forces the bacteria to rely heavily on the high concentrations of supplemented glucose, which drives flux through the pentose phosphate pathway and maximizes 6-PGLac accumulation[2]. Switching to a rich media like LB broth reduces this metabolic bottleneck.

Part 3: Quantitative Data & Expression Optimization

To minimize N2,N6-Di-D-gluconoyl-L-lysine formation, you must optimize your upstream expression conditions. The table below summarizes the causality between expression parameters and gluconoylation rates.

| Expression Condition | Host Strain | Media Type | Est. Gluconoylation Rate | Mechanistic Rationale |

| Standard Minimal | BL21(DE3) | M9 Minimal | High (40 - 45%) | High glucose drives pentose phosphate pathway; lack of PGL causes massive 6-PGLac accumulation[2]. |

| Standard Rich | BL21(DE3) | LB Broth | Moderate (~25%) | Lower free glucose reduces metabolic flux through the pentose phosphate pathway[2]. |

| Metabolically Engineered | BL21(DE3) + PGL | Any | Minimal (< 5%) | Co-expressed PGL rapidly hydrolyzes 6-PGLac into safe 6-phosphogluconic acid before it can react with lysines[1]. |

Part 4: Self-Validating Experimental Protocols

Protocol A: In Vivo Prevention via Metabolic Engineering (PGL Co-expression)

This protocol prevents the modification at the source by repairing the metabolic defect in BL21(DE3).

-

Plasmid Co-Transformation: Co-transform your E. coli BL21(DE3) cells with your primary expression vector and a secondary compatible plasmid (e.g., pECO-1pgl) encoding Pseudomonas aeruginosa phosphogluconolactonase (PGL)[1].

-

Expression: Grow the culture in LB or fed-batch media. Induce expression of both your target protein and PGL simultaneously.

-

Self-Validation Step (LC-MS): Purify the protein and perform intact mass spectrometry. Compare the spectra against a control expression lacking the PGL plasmid.

-

Validation Criteria: The engineered batch must show an absence of the +178 Da and +356 Da mass peaks, confirming the successful suppression of the electrophilic lactone.

-

Protocol B: In Vitro Diol-Masking to Rescue Non-Specific Binding

If you cannot re-express the protein, use this protocol to mask the di-gluconoylated lysines during downstream assays.

-

Buffer Preparation: Prepare your standard assay buffer (e.g., HEPES or Tris, pH 7.5) and supplement it with 50 mM Boric Acid or 5 mM 2-formylphenylboronic acid [4].

-

Incubation: Dialyze or incubate your modified protein in the borate buffer for 1 hour at room temperature. The borate will spontaneously form cyclic esters with the cis-diols of the gluconoyl groups.

-

Self-Validation Step (SPR/ELISA Control): Run your binding assay (e.g., Surface Plasmon Resonance) using two flow cells: one with standard buffer and one with the borate-supplemented buffer.

-

Validation Criteria: The borate condition must show a significant reduction in baseline drift and non-specific matrix binding compared to the standard buffer, proving the polyol patches have been successfully masked.

-

Part 5: Pathway & Mitigation Visualization

The following diagram illustrates the biochemical flow of lactone accumulation, the resulting lysine modification, and the two primary interventions (Metabolic Engineering and Borate Masking).

Mechanism of lysine gluconoylation and strategies for metabolic prevention and chemical masking.

References

-

A surprising modification lowers the lipid binding affinity of a membrane trafficking protein Source: ASBMB Today (2021) URL:[Link]

-

Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli Source: Applied and Environmental Microbiology / PubMed Central (2008) URL:[Link]

-

The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins Source: Journal of Biomolecular NMR / PubMed Central (2019) URL:[Link]

-

N-Terminal Modification of Gly-His-tagged Proteins with Azidogluconolactone Source: ChemBioChem / BioPharmaSpec (2021) URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A surprising modification lowers the lipid binding affinity of a membrane trafficking protein [asbmb.org]

- 4. biopharmaspec.com [biopharmaspec.com]

Technical Support Center: N2,N6-Di-D-gluconoyl-L-lysine Stability & Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing formulation challenges with complex sugar-amino acid conjugates. N2,N6-Di-D-gluconoyl-L-lysine is a unique amphiphilic molecule; its L-lysine core provides a structural backbone, while its two D-gluconoyl groups offer highly hydrophilic, hydrogen-bonding polyhydroxyl chains.

While these properties make it highly valuable for hydrogelation and drug delivery, they also introduce specific vulnerabilities during long-term storage. This guide is designed to troubleshoot common degradation issues, explain the mechanistic causality behind them, and provide field-proven, self-validating protocols to ensure the integrity of your compound.

Troubleshooting & FAQs

Q1: Why does my N2,N6-Di-D-gluconoyl-L-lysine solution spontaneously form a gel during storage, and how can I prevent it?

The Causality: The spontaneous gelation of this compound is not a chemical degradation, but a physical state change driven by supramolecular self-assembly. L-lysine derivatives are potent low-molecular-weight hydrogelators capable of gelling water at concentrations below 1 wt%[1]. The multiple hydroxyl groups on the D-gluconoyl moieties form an extensive, highly ordered intermolecular hydrogen-bond network. Over time, these networks self-assemble into nanoscaled fibrous structures that entrap water molecules, transitioning your liquid sample into a rigid hydrogel[2]. The Solution: To prevent premature self-assembly, the compound should be stored as a lyophilized solid. If aqueous storage is absolutely mandatory for your workflow, you must maintain the concentration strictly below its critical gelation concentration (CGC) and store it at 4 °C to reduce the kinetic energy that facilitates fiber elongation.

Q2: I am detecting free L-lysine and D-gluconate in my stored samples over time. What is driving this degradation?

The Causality: You are observing the hydrolysis of the amide bonds that link the gluconoyl moieties to the alpha (N2) and epsilon (N6) amino groups of the lysine core. Gluconamides are inherently susceptible to hydrolysis, a reaction heavily catalyzed by elevated temperatures and pH extremes[3]. Studies on gluconoylated peptides demonstrate that this amide bond slowly hydrolyzes to yield a free amine and gluconate within a matter of days at pH 4.7–7.5 when kept at room temperature or 310 K[4]. The Solution: Minimize the time the compound spends in an aqueous state. When in solution, buffer the pH strictly to 6.0 and keep the sample chilled. For long-term preservation, completely remove water via lyophilization to halt hydrolytic pathways.

Q3: How hygroscopic is this compound, and how does moisture affect its solid-state stability?